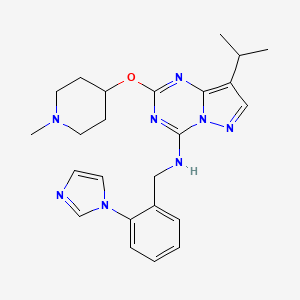

Pyrazolo-triazine derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30N8O |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-[(2-imidazol-1-ylphenyl)methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C24H30N8O/c1-17(2)20-15-27-32-22(20)28-24(33-19-8-11-30(3)12-9-19)29-23(32)26-14-18-6-4-5-7-21(18)31-13-10-25-16-31/h4-7,10,13,15-17,19H,8-9,11-12,14H2,1-3H3,(H,26,28,29) |

InChI Key |

KLTSWTPLJGXFTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CN=C4)OC5CCN(CC5)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrazolotriazine Derivatives

Synthetic Pathways for Pyrazolo[4,3-e]Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine Systems

The pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine core is a key structural motif in a number of biologically active molecules. Several synthetic strategies have been developed to construct this bicyclic system, often starting from appropriately substituted pyrazole (B372694) or 1,2,4-triazine (B1199460) precursors.

Synthesis from Pyrazole Derivatives

One of the fundamental approaches to constructing the pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine system involves the annulation of a 1,2,4-triazine ring onto a pre-existing pyrazole moiety. This can be achieved through various cyclization reactions. For instance, a two-step synthesis starting from 5-acyl-1,2,4-triazines and different phenylhydrazines has been reported to produce a range of substituted pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines. clockss.org The initial reaction of 5-acyl-3-methylsulfanyl-1,2,4-triazine with hydrazine (B178648) hydrochloride leads to the formation of 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine (1) in a one-pot reaction. nih.gov This intermediate serves as a versatile precursor for further derivatization.

Another strategy involves the reaction of 5-acyl-1,2,4-triazine phenylhydrazones in the presence of an acid catalyst, which promotes ring closure to yield the corresponding pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines in good yields. clockss.org The starting 5-acyl-1,2,4-triazines can be readily prepared from the corresponding 1,2,4-triazines and nitronate ions. clockss.org

Nucleophilic Substitution of Hydrogen and Oxidation Processes (e.g., for MM-129)

The functionalization of the pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine core can be achieved through nucleophilic substitution of hydrogen (SNH) reactions. This method allows for the introduction of various substituents onto the heterocyclic ring system. For example, 5-acyl-1,2,4-triazine derivatives, which are precursors to the pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine system, can be obtained in good yield through the reaction of 1,2,4-triazines with nitroalkane anions via an SNH reaction. mdpi.comresearchgate.net

Furthermore, the introduction of new substituents at the C5 position is possible through nucleophilic substitution of a suitable leaving group. mdpi.comresearchgate.net While a methylsulfanyl group at this position is generally unreactive, its oxidation to a more electron-withdrawing methylsulfonyl group significantly enhances the reactivity of the system in SNAr reactions. mdpi.com This allows for the functionalization of the pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine system at the C5 position with various O-, N-, S-, and C-nucleophiles. mdpi.com

N-Alkylation Approaches for Acyclonucleoside Derivatives (e.g., compounds 2-5, 8)

A significant area of research has been the synthesis of acyclonucleoside analogues of pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines due to their potential antiviral and anticancer activities. nih.gov The synthesis of these derivatives, such as compounds 2-5, is typically achieved through the N-alkylation of a pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine precursor. nih.gov

The reaction of 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine (1) with appropriate alkylating agents in the presence of a base like potassium carbonate in DMF results in the formation of isomeric N-alkylated products, which can be separated by column chromatography. nih.gov

The synthesis of compound 8, an analogue of penciclovir (B1679225), involves a multi-step process starting from compound 1. This includes methylation, oxidation of the methylsulfanyl group, hydrazinolysis, and subsequent reaction with diethylmalonate, followed by reduction with sodium borohydride. nih.gov

Table 1: Synthesis of Acyclonucleoside Derivatives

| Compound | Starting Material | Alkylating Agent/Reaction Sequence |

|---|---|---|

| 2-5 | 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine (1) | Appropriate alkylating agents in K2CO3/DMF |

| 8 | 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine (1) | 1. Methylation2. Oxidation3. Hydrazinolysis4. Reaction with diethylmalonate5. Reduction with NaBH4 |

Sulfonamide Derivative Synthesis (e.g., compounds 2a, 2b, 3a, 3b)

The incorporation of a sulfonamide moiety into the pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine scaffold has led to a new class of compounds with a broad spectrum of biological activities. researchgate.netmdpi.com The synthesis of these sulfonamide derivatives, such as compounds 2a and 2b, often starts from a multi-step procedure. nih.gov

A common synthetic route begins with 3-methylsulfanyl-1,2,4-triazine (1), which is reacted with nitroethane to form an oxime (2). nih.gov This oxime is then converted to a ketone (3), which upon reaction with methylhydrazine, yields a hydrazone (4). nih.gov This hydrazone is a key intermediate for the preparation of the 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine derivative 5. nih.gov The subsequent introduction of a chlorosulfonyl group, followed by reaction with an appropriate amine, leads to the desired sulfonamide derivatives (e.g., 8a-j). nih.gov

For the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine sulfonamide derivatives (3a, 3b), the corresponding pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine sulfonamides (2a, 2b) are treated with sodium azide (B81097) in refluxing anhydrous ethanol. tandfonline.com

Table 2: Synthesis of Sulfonamide Derivatives

| Compound | Precursor | Reagent |

|---|---|---|

| 2a, 2b | 1H-pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine derivatives | 1. Chlorosulfonic acid2. Amine |

| 3a, 3b | Sulfonyl pyrazolo[4,3-e] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines (2a, 2b) | Sodium azide |

Synthetic Routes for Pyrazolo[5,1-c]Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine Scaffolds

The pyrazolo[5,1-c] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine ring system is another important scaffold that has been the focus of synthetic efforts due to its diverse biological properties.

Diazotization and Coupling Reactions (e.g., from 5-Aminopyrazole)

A widely used method for the synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines involves the diazotization of 5-aminopyrazoles followed by coupling with a suitable reaction partner. sciencepublishinggroup.comnih.gov For example, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile can be diazotized with nitrous acid at low temperature to form a diazonium salt. sciencepublishinggroup.com This intermediate is then coupled with active methylene (B1212753) compounds like acetylacetone (B45752) or malononitrile (B47326) in the presence of pyridine (B92270) to give hydrazone derivatives, which subsequently cyclize upon the addition of acetic acid to yield the pyrazolo[5,1-c] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine derivatives. sciencepublishinggroup.com

Similarly, the reaction of enaminones with diazotized 5-amino-3-phenylpyrazole provides a convenient route to 3-hetaryl-pyrazolo[5,1-c] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazines. researchgate.net The resulting products can be further reacted with hydrazine hydrate (B1144303) to yield the final title compounds. researchgate.net Another approach involves the reaction of 1-benzotriazolylacetophenone with diazotized aminopyrazole, which leads to the formation of a benzotriazolylpyrazolo[5,1-c] Current time information in Bangalore, IN.sciencepublishinggroup.commdpi.comtriazine. africaresearchconnects.com

Cyclization from Hydrazone Derivatives

The cyclization of hydrazone derivatives represents a significant pathway for the formation of pyrazolo-triazine rings. This method often involves the reaction of a suitably substituted hydrazone with a cyclizing agent. For instance, the cyclization of hydrazones derived from the diazotization of heteroaromatic amine salts has been shown to yield pyrazolotriazine derivatives. researchgate.net

In one approach, 3-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile is reacted with the diazonium salt of 3-phenyl-5-amino-(1H)-pyrazole to form a corresponding hydrazone. This intermediate hydrazone then undergoes intramolecular cyclization upon heating in pyridine to produce a pyrazolo[5,1-c]-1,2,4-triazine derivative. researchgate.net

Another pathway involves the reaction of pyrazole-5-diazonium salts with β-amino α,β-enones. mathnet.ru This reaction can proceed through a C-azo coupling to form an azo intermediate, which is then hydrolyzed to a formyl derivative. This formyl intermediate, which is a hydrazone, subsequently undergoes intramolecular cyclization to yield the final pyrazolo[5,1-c] researchgate.netscispace.combeilstein-journals.orgtriazine product. mathnet.ru For example, the reaction of 4-dimethylamino-1,1,1-trifluorobut-3-en-2-one with a 3-arylpyrazole-5-diazonium salt in an acidic aqueous solution leads to the formation of 4,4,4-trifluoro-3-oxo-2-(pyrazol-5-ylhydrazono)-butanals, which are stable hydrazone intermediates. mathnet.ru

The following table summarizes examples of hydrazone cyclization reactions for the synthesis of pyrazolotriazines.

| Starting Materials | Reaction Conditions | Product | Reference |

| 3-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile and diazonium salt of 3-phenyl-5-amino-(1H)-pyrazole | Boiling in pyridine | Pyrazolo[5,1-c]-1,2,4-triazine derivative | researchgate.net |

| 4-dimethylamino-1,1,1-trifluorobut-3-en-2-one and 3-arylpyrazole-5-diazonium salt | Acidic aqueous solution | 4,4,4-trifluoro-3-oxo-2-(pyrazol-5-ylhydrazono)-butanal | mathnet.ru |

Cyclative Cleavage of Pyrazolyltriazenes

A method for the synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] researchgate.netnih.govscispace.comtriazines involves the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.orgnih.govresearchgate.netkit.edu This multi-step synthesis includes an amidation and a cyclative cleavage as key reaction steps. beilstein-journals.orgnih.govresearchgate.netkit.edu

The process begins with the synthesis of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile from the commercially available 3-amino-1H-pyrazole-4-carbonitrile. beilstein-journals.org The aminopyrazole is diazotized, and the resulting diazonium salt is reacted with diisopropylamine (B44863) to form the triazene (B1217601). beilstein-journals.org The final and crucial step is the acid-catalyzed cleavage of the triazene group, which leads to a subsequent cyclization, forming the pyrazolo[3,4-d] researchgate.netnih.govscispace.comtriazine ring system in moderate to good yields. beilstein-journals.org However, it has been noted that not all of the resulting cyclization products are stable in the presence of air and moisture, particularly those with aliphatic substituents on the pyrazole-nitrogen. beilstein-journals.org

An attempt to synthesize the regioisomeric 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] researchgate.netnih.govscispace.comtriazines using a similar methodology was unsuccessful. The triazene protective group in the regioisomeric precursors showed higher stability and could not be cleaved even under harsh conditions, leading to the recovery of the starting material. beilstein-journals.orgnih.govkit.edu

The table below outlines the key steps and outcomes of this synthetic route.

| Key Reaction Steps | Reactants | Conditions | Outcome | Reference |

| Amidation & Cyclative Cleavage | Amides with a triazene unit | Acidic conditions | Formation of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] researchgate.netnih.govscispace.comtriazines | beilstein-journals.orgresearchgate.net |

| Attempted Cyclative Cleavage | Regioisomeric amides with a triazene unit | Harsh acidic conditions (up to 100 °C, H₂SO₄) | Failure to cleave the triazene protective group | beilstein-journals.orgnih.govkit.edu |

Synthetic Strategies for Pyrazolo[1,5-a]researchgate.netnih.govmdpi.comtriazine Derivatives

The construction of the pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine ring system is a focal point in medicinal chemistry. researchgate.net Several synthetic strategies have been developed to achieve this, with the annelation of a 1,3,5-triazine (B166579) ring onto a pre-existing pyrazole scaffold being a commonly employed and versatile approach. nih.govscispace.com

Annelation of 1,3,5-Triazine Ring onto Pyrazole Scaffold

The annelation of a 1,3,5-triazine ring onto a pyrazole core is the most frequently utilized method for synthesizing pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines. nih.govscispace.com This strategy involves the cyclization of suitably functionalized pyrazoles with reagents that introduce the necessary atoms to form the triazine ring. scispace.com

One common approach starts with 3(5)-aminopyrazoles, which are readily available building blocks. clockss.org These can be reacted with reagents that introduce a C-N-C fragment to form the triazine ring in a two-bond formation process. scispace.comclockss.org For example, a two-step annulation protocol has been developed starting with 5-aminopyrazole derivatives. In this method, treatment with cyanogen (B1215507) bromide generates an intermediate cyanoamine, which then undergoes cyclization under acidic conditions to yield the pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine ring.

Another variation involves the reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate to form intermediate N-carbetoxythioureas. mdpi.com These intermediates are then cyclized under basic conditions to yield 2-thioxo-1H-pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazin-4-ones. mdpi.com Microwave irradiation has been shown to accelerate these reactions, allowing for a sequential one-pot synthesis that is efficient in terms of time, energy, and waste reduction. mdpi.com

The following table provides examples of annelation reactions.

| Pyrazole Starting Material | Reagent(s) | Key Intermediate | Product | Reference |

| 5-Aminopyrazole derivatives | Cyanogen bromide, then acid | Cyanoamine | Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine | |

| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate, then base | N-carbetoxythiourea | 2-Thioxo-1H-pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazin-4-one | mdpi.com |

Concurrent Formation of Both the Triazine and Pyrazole Rings

While less common than annelation strategies, methods for the simultaneous formation of both the triazine and pyrazole rings have been reported. This approach offers a more convergent synthesis of the pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine scaffold. scispace.com

Ring Transformation Reactions

The synthesis of pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines can also be achieved through ring transformation reactions. scispace.comresearchgate.net In one such method, pyrazolo[1,5-b] researchgate.netscispace.combeilstein-journals.orgnih.govthiatriazines are treated with the Vilsmeier-Haack reagent, which results in the formation of pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines. researchgate.net This transformation provides a route to functionalized pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines from a different heterocyclic system. researchgate.net

Two-Step Synthesis via Hetaryl Isothiocyanates and Aminopyrazoles

A practical two-step synthesis for 2-amino-substituted pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines has been developed. researchgate.net This method involves the reaction of hetaroyl isothiocyanates with 3-hetaryl-5-amino-pyrazoles. researchgate.net The reaction, promoted by mercuric chloride (HgCl₂), initially forms an intermediate which then undergoes amination in dimethylformamide (DMF) to yield the final 2-amino-substituted pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines in good to excellent yields. researchgate.net

Another two-step protocol involves reacting heteroaryl isothiocyanates with 5-aminopyrazoles in refluxing acetonitrile (B52724) to afford intermediate thioureas. researchgate.net These thioureas are then cyclized to form the pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine derivatives. researchgate.net

The table below details this two-step synthetic approach.

| Step 1 Reactants | Step 1 Product | Step 2 Reagent | Final Product | Reference |

| Hetaryl isothiocyanates and 3-hetaryl-5-amino-pyrazoles | Intermediate | Amines in DMF | 2-Amino-substituted pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines | researchgate.net |

| Heteroaryl isothiocyanates and 5-aminopyrazoles | Intermediate thiourea (B124793) | Base (e.g., triethylamine) | Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine derivatives | researchgate.net |

Synthesis of Pyrazolo[3,4-e]Current time information in Bangalore, IN.acs.orgnih.govtriazines and Pyrazolo[3,4-d]Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazines

The synthesis of pyrazolotriazines can be directed to different isomers based on the starting materials and reaction conditions. Methodologies have been developed for various systems, including the pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazine and pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine scaffolds.

A route to pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazines involves the reaction of arylhydrazonomalononitriles with phenylhydrazine (B124118) to produce amidrazones. nih.gov These intermediates cyclize to form 2-aryl-5-phenylhydrazono-2,5-dihydro- Current time information in Bangalore, IN.acs.orgnih.gov-triazine-6-carbonitriles, which, when refluxed in glacial acetic acid, yield the target pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazin-7-ones. nih.gov This method has been used to synthesize derivatives such as 2-p-chlorophenyl-6-phenyl-2,6-dihydro-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazin-7-one (6a) and 6-phenyl-2-p-tolyl-2,6-dihydro-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazin-7-one (6b). nih.gov

| Compound | Starting Material | Yield | Melting Point (°C) | Molecular Formula |

| 6a | 2-p-Chlorophenyl-5-phenylhydrazono-2,5-dihydro- Current time information in Bangalore, IN.acs.orgnih.gov-triazine-6-carbonitrile | 65% | 166–167 | C₁₆H₁₀ClN₅O |

| 6b | 2-p-Tolyl-5-phenylhydrazono-2,5-dihydro- Current time information in Bangalore, IN.acs.orgnih.gov-triazine-6-carbonitrile | 67% | 194–196 | C₁₇H₁₃N₅O |

| Data derived from a study on efficient routes to Pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazines. nih.gov |

For the pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine system, a five-step synthetic pathway has been developed to create previously inaccessible 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazines. beilstein-journals.orgresearchgate.net Key steps in this process include an amidation and a cyclative cleavage reaction. beilstein-journals.orgresearchgate.net This protocol allows for the introduction of two different side chains using commercially available building blocks, enabling straightforward diversification of the pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine core. beilstein-journals.orgresearchgate.net The use of pyrazolyltriazenes as protected diazonium species is a crucial aspect of this methodology. beilstein-journals.org However, attempts to synthesize the regioisomeric 3,7-substituted derivatives under similar conditions were not successful due to the higher stability of the triazene precursor, which prevented the final deprotection and cyclization step. beilstein-journals.orgresearchgate.net

Synthesis of Pyrazolo[3,4-d]Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide Derivatives (e.g., PTO, APTO, OPTO)

A notable class of pyrazolotriazines is the pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide family, which includes several high-energy materials. The synthesis of these compounds often starts from a common precursor, 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide (PTO).

PTO itself can be synthesized in a single step from readily available materials. acs.orgnih.gov From this key intermediate, a variety of derivatives can be prepared through structural modifications. acs.orgnih.gov For instance, 4,7-diamino-5-nitro-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide (APTO) and 4-oxo-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide (OPTO) are both synthesized from PTO. acs.orgnih.gov The synthesis of OPTO is particularly noteworthy, as it is formed unexpectedly when the amino group of PTO is oxidized to a carbonyl group within a nitration system composed of trifluoroacetic anhydride (B1165640) and fuming nitric acid. acs.org Additionally, energetic salts can be obtained by treating PTO with bases like ammonia (B1221849) or hydroxylamine. acs.org

Further functionalization has been achieved by combining the stable PTO framework with highly energetic groups like trinitromethyl. nih.govacs.orgfigshare.com The synthesis of these derivatives begins with the reaction of PTO with potassium hydroxide (B78521) to form a potassium salt intermediate. acs.org This salt is then reacted with other reagents, such as bromoacetone, to build more complex structures. acs.org

| Derivative | Precursor | Key Reagents/Conditions | Synthetic Outcome |

| PTO | (Not specified) | One-step synthesis | 4-Amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide acs.orgnih.gov |

| APTO | PTO | (Not specified) | 4,7-Diamino-5-nitro-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide acs.orgnih.gov |

| OPTO | PTO | Trifluoroacetic anhydride, fuming nitric acid | Oxidation of amino group to carbonyl, forming 4-oxo-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide acs.org |

| AANPTO | PTO | NH₃ (25% aq.) | Ammonium 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide salt acs.org |

| HANPTO | PTO | NH₃OH (50% aq.) | Hydroxylammonium 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide salt acs.org |

| NPX-15 | PTO | 1. KOH; 2. (Not specified) | Trinitromethyl-functionalized derivative nih.govacs.orgfigshare.comacs.org |

| Summary of synthetic routes for PTO and its derivatives. |

Novel Synthetic Protocols and Yield Optimization Techniques

Recent research has focused on developing novel and more efficient synthetic routes for pyrazolotriazines and their precursors, aiming to improve yields, reduce reaction times, and enhance functional group tolerance.

One innovative approach is the acid-promoted ring closure of phenylhydrazones derived from 5-acyl-1,2,4-triazines to produce pyrazolo[4,3-e] Current time information in Bangalore, IN.acs.orgnih.govtriazines . clockss.org This two-step method is noted for its versatility in creating highly functionalized systems. clockss.org Optimization of this reaction showed that using a dioxane-ethanol mixture as the solvent could reduce the reaction time from 14 hours to just 2 hours while maintaining good yields. clockss.org

For the synthesis of pyrazole precursors, a green protocol utilizing a nano-ZnO catalyst has been reported for the condensation of phenylhydrazine with ethyl acetoacetate. nih.govmdpi.com This method is advantageous due to its excellent yields (up to 95%), short reaction times, and simple work-up procedure. nih.govmdpi.com Another optimization technique involves the regioselective synthesis of 1-arylpyrazoles by conducting the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like DMF, which can accelerate dehydration steps and improve yields compared to traditional protic solvents. nih.gov

Functionalization of the pyrazolotriazine core is another area of development. A method for the functionalization of the pyrazolo[4,3-e] Current time information in Bangalore, IN.acs.orgnih.govtriazine system at the C5 position has been developed via nucleophilic aromatic substitution (SNAr). mdpi.com This strategy employs a methylsulfonyl group as an effective leaving group, allowing for the introduction of a variety of O-, N-, S-, and C-nucleophiles. mdpi.com

Microwave-assisted synthesis represents a significant process optimization technique. rsc.org Its application to the synthesis of fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, has been shown to accelerate reaction times and improve yields by enhancing the reactivity of starting materials and facilitating rapid cyclization. rsc.org

| Technique | Target/Precursor | Key Feature | Advantage |

| Acid-Promoted Ring Closure | Pyrazolo[4,3-e] Current time information in Bangalore, IN.acs.orgnih.govtriazines | Use of dioxane-ethanol solvent mixture | Reduces reaction time significantly (14h to 2h) clockss.org |

| Nano-ZnO Catalysis | 1,3,5-Substituted Pyrazoles | Green protocol, nano-catalyst | Excellent yield (95%), short reaction time, easy work-up nih.govmdpi.com |

| Optimized Solvent System | 1-Arylpyrazoles | Aprotic dipolar solvents (e.g., DMF) with HCl | Accelerates dehydration, increases yields nih.gov |

| SNAr Functionalization | Pyrazolo[4,3-e] Current time information in Bangalore, IN.acs.orgnih.govtriazine | Methylsulfonyl leaving group at C5 | Allows introduction of diverse nucleophiles mdpi.com |

| Cyclative Cleavage | Pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazines | Uses pyrazolyltriazenes as protected diazonium species | Access to previously inaccessible derivatives beilstein-journals.orgresearchgate.net |

| Microwave-Assisted Synthesis | Fused Heterocycles | Microwave irradiation | Accelerates reactions, improves yields rsc.org |

| Overview of novel and optimized synthetic methodologies. |

Table of Mentioned Compounds

| Abbreviation / Number | Full Chemical Name |

| PTO | 4-Amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide |

| APTO | 4,7-Diamino-5-nitro-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide |

| OPTO | 4-Oxo-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide |

| AANPTO | Ammonium 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide |

| HANPTO | Hydroxylammonium 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide |

| NPX-15, -16, -17 | Trinitromethyl-functionalized 4-amino-5-nitro-7H-pyrazolo[3,4-d] Current time information in Bangalore, IN.acs.orgbeilstein-journals.orgtriazine-2-oxide derivatives |

| 6a | 2-p-Chlorophenyl-6-phenyl-2,6-dihydro-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazin-7-one |

| 6b | 6-Phenyl-2-p-tolyl-2,6-dihydro-pyrazolo[3,4-e] Current time information in Bangalore, IN.acs.orgnih.govtriazin-7-one |

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituent Effects on Biological Activity

The biological activity of pyrazolo-triazine derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. Understanding these effects is paramount for the rational design of more potent and selective therapeutic agents.

Influence of Sulfonamide Moiety on Broad Biological Activities

The incorporation of a sulfonamide group is a well-established strategy in medicinal chemistry to enhance the biological potential of a core scaffold. mdpi.commdpi.com In the context of pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine derivatives, the addition of a sulfonamide moiety has been shown to confer a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.commdpi.comremedypublications.com This is attributed to the ability of the sulfonamide group to mimic the transition state of various enzymatic reactions and to form key hydrogen bond interactions with biological targets. mdpi.com

For instance, studies have demonstrated that pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine sulfonamides exhibit notable inhibitory activity against human carbonic anhydrase (hCA) isozymes IX and XII, which are overexpressed in many hypoxic tumors. mdpi.com The inhibition constants (Kᵢ) for some of these derivatives against hCA IX were found to be in the nanomolar range, highlighting their potential as anticancer agents. mdpi.com Specifically, certain sulfonamide derivatives showed Kᵢ values ranging from 13.8 to 417 nM against hCA IX. mdpi.com Furthermore, the introduction of a sulfonamide group can lead to an increase in the antitumor activity of the parent pyrazolo-triazine compounds. tandfonline.com

| Compound Type | Biological Target | Activity | Reference |

| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine sulfonamides | Carbonic Anhydrase Isozymes (hCA IX, hCA XII) | Inhibition constants (Kᵢ) in the nanomolar range for hCA IX. | mdpi.com |

| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine sulfonamides | Protein Kinases (Bcr-Abl, CDKs) | Potential inhibitory activity. | mdpi.com |

| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine sulfonamides | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of collagen biosynthesis. | mdpi.com |

Effect of Fused Tetrazole or Triazole Rings on Cytotoxic Activity

The fusion of additional heterocyclic rings, such as tetrazole or triazole, to the pyrazolo-triazine core has proven to be a successful strategy for enhancing cytotoxic activity against various cancer cell lines. mdpi.comtandfonline.com These tricyclic derivatives often exhibit significantly greater potency compared to their bicyclic precursors. tandfonline.commdpi.com

Research has shown that pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazolo[4,3-b] sci-hub.semdpi.comnih.govtriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazines demonstrate broad-spectrum cytotoxic activity in the micromolar range. mdpi.com For example, a comparative study revealed that the replacement of a methylthio group with a fused tetrazole or triazole ring led to a marked increase in cytotoxicity against a breast cancer cell line. tandfonline.comnih.gov The tetrazole derivative, in particular, showed a significantly lower IC₅₀ value (0.5 µM) compared to the triazole derivative (4 µM), indicating its superior potency. tandfonline.comnih.gov

Further studies on pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine derivatives have highlighted their potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values in the micromolar to sub-micromolar range (0.25 µM to 6.0 µM). tandfonline.comnih.gov Interestingly, the (R)-enantiomers of these compounds were found to be slightly more cytotoxic than their (S)-enantiomer counterparts. tandfonline.comnih.gov One particular pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine derivative, MM-129, exhibited a potent IC₅₀ value of 3.1 µM in both DLD-1 and HT-29 colon adenocarcinoma cell lines. tandfonline.com

| Fused Ring System | Cancer Cell Line | IC₅₀ Value | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine | Breast Cancer | 0.5 µM | tandfonline.comnih.gov |

| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazolo[4,3-b] sci-hub.semdpi.comnih.govtriazine | Breast Cancer | 4 µM | tandfonline.comnih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine (3a, 3b) | MCF-7, MDA-MB-231 | 0.25 µM - 6.0 µM | tandfonline.comnih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine (MM-129) | DLD-1, HT-29 | 3.1 µM | tandfonline.com |

Correlation of Phenyl Ring Substituents (e.g., +σ and +π properties) with Enzyme Inhibitory Action

The nature of substituents on a phenyl ring attached to the pyrazolo-triazine scaffold plays a crucial role in modulating enzyme inhibitory activity. The electronic properties of these substituents, such as their sigma (σ) and pi (π) characteristics, can significantly influence the binding affinity of the molecule to the active site of an enzyme.

A study on pyrazolo[1,5-a] sci-hub.setandfonline.comresearchgate.nettriazin-2-thioxo-4-one derivatives as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme involved in tumor growth, revealed a clear structure-activity relationship. nih.gov It was found that substituents with positive Hammett constants (+σ) and positive π values at the para-position of the phenyl ring attached to the 8-position of the pyrazolo-triazine core resulted in excellent TP inhibitory action. nih.gov The most potent compound identified in this study, bearing a para-substituted pentafluorosulfur group, exhibited an IC₅₀ value of 0.04 µM, which was approximately 800 times more potent than the reference compound 7-deazaxanthine. nih.gov This suggests that electron-withdrawing groups that can also participate in favorable π-stacking interactions are beneficial for activity.

Conversely, the formation of the pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine ring itself is influenced by phenyl ring substituents. Electron-donating groups like methyl or methoxy (B1213986) facilitate a shorter reaction time and higher yield, whereas electron-withdrawing groups such as chloro or nitro result in a longer reaction time and lower yield. mdpi.com

Role of Acyclonucleoside Modifications in Biological Profiles

Acyclonucleosides, which are analogues of natural nucleosides lacking a complete ribose or deoxyribose sugar ring, have been a fertile ground for the development of antiviral and anticancer agents. The modification of the pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine core to create acyclonucleoside derivatives has been explored to enhance their biological profiles. nih.govnih.gov

A series of new pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine acyclonucleosides were synthesized and evaluated for their anticancer activity against human cancer cell lines (MCF-7 and K-562) and as inhibitors of CDK2/E and Abl protein kinases. nih.govnih.gov While the direct anticancer activity was not pronounced in all cases, these modifications provide a platform for further optimization. The synthesis of these acyclonucleosides involves creating analogues of known antiviral drugs like penciclovir (B1679225) by attaching modified acyclic side chains to the pyrazolo-triazine base. nih.gov The biological activity of these compounds is influenced by the nature of the acyclic chain and the substituents on the pyrazolo-triazine ring. nih.govresearchgate.net

Influence of N-Substituents on Receptor Affinity (e.g., Adenosine (B11128) Receptors)

The affinity of pyrazolo-triazine derivatives for specific receptors, such as adenosine receptors (ARs), can be finely tuned by altering the substituents on the nitrogen atoms of the heterocyclic core. This is a key strategy in designing selective antagonists for different AR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

In a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, the nature of the substituent at the N5 position was found to be a critical determinant of affinity and selectivity for the human A₂ₑ and A₃ adenosine receptors. acs.org The bioisosteric replacement of an -NH group with a -CH₂ group at the N5 position led to significant differences in the A₂ₑ/A₃ affinity profile. acs.org Specifically, compounds with arylacetyl moieties at the N5 position generally displayed higher affinity for the hA₂ₑ receptor. acs.org

For instance, a derivative with bulky groups at both the N5 and N8 positions exhibited the best selectivity for the hA₂ₑ receptor, with a Kᵢ of 20 nM. acs.org In another study on 5,7-disubstituted- sci-hub.semdpi.comnih.govtriazolo[1,5-a] sci-hub.setandfonline.comresearchgate.nettriazines, the introduction of a phenylcarbamoyl moiety at the N7 position slightly increased affinity for the hA₃ AR. nih.gov Conversely, compounds with a free amino group at the 7-position showed good affinity for the rat A₂ₐ AR. nih.gov These findings underscore the intricate relationship between N-substituent patterns and receptor binding profiles.

| Compound Series | N-Substituent Position | Substituent Type | Effect on Receptor Affinity | Reference |

| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | N5 | Arylacetyl moieties | Increased affinity for hA₂ₑ AR | acs.org |

| 5,7-disubstituted- sci-hub.semdpi.comnih.govtriazolo[1,5-a] sci-hub.setandfonline.comresearchgate.nettriazines | N7 | Phenylcarbamoyl moiety | Slightly increased affinity for hA₃ AR | nih.gov |

| 5,7-disubstituted- sci-hub.semdpi.comnih.govtriazolo[1,5-a] sci-hub.setandfonline.comresearchgate.nettriazines | 7-position | Free amino group | Good affinity for rat A₂ₐ AR | nih.gov |

Pharmacophore Integration and Bioisosteric Replacements in Lead Optimization

Pharmacophore modeling and bioisosteric replacement are powerful tools in lead optimization, enabling the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The pyrazolo-triazine scaffold, being a bioisostere of the naturally occurring purine (B94841) ring system, serves as an excellent starting point for such modifications. researchgate.netacs.orgrsc.org

The integration of known pharmacophoric groups, such as the sulfonamide moiety, has been a successful strategy. tandfonline.commdpi.com This approach aims to combine the favorable properties of the pyrazolo-triazine core with the established biological interactions of the pharmacophore. The goal is to create hybrid molecules that can interact with multiple molecular targets, potentially minimizing drug resistance. tandfonline.com

Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing a desired biological or physical property without making a significant change to the chemical structure. In the context of pyrazolo-triazine derivatives, the pyrazolo[1,5-a] sci-hub.setandfonline.comresearchgate.nettriazine system has been extensively developed as a bioisosteric substitute for purines like adenine (B156593) and guanine. researchgate.net This has led to the discovery of potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs). acs.org For example, a pyrazolo[1,5-a]-1,3,5-triazine analogue of the CDK inhibitor (R)-roscovitine was synthesized and showed potent inhibitory activity. acs.org

Furthermore, the replacement of a purine scaffold with a pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazolo[1,5-c]pyrimidine system has been explored to develop novel CDK2 inhibitors. rsc.org These bioisosteric replacements aim to position the new scaffold in the ATP adenine binding region of the kinase, mimicking the interactions of the original purine-based inhibitor. rsc.org

Structure-Directed Quantitative Structure-Activity Relationshipsnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to describe the relationship between the chemical structures of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby guiding the synthesis of more potent analogues. For pyrazolo-triazine derivatives, several QSAR studies have been conducted to elucidate the structural requirements for their biological activities, including herbicidal and enzyme inhibitory actions.

Detailed research into various pyrazolo-triazine scaffolds has provided insights into the key molecular features governing their efficacy. These studies often employ computational techniques to develop predictive models based on molecular descriptors.

One significant study focused on 3D-QSAR analysis of 3H-pyrazolo[3,4-d] nih.govmdpi.comconicet.gov.artriazin-4-one analogues as potential herbicides targeting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov The research utilized methods such as genetic function approximation (GFA), partial least squares (PLS), and genetic partial least squares (G/PLS) to build and validate the QSAR models. nih.gov The dataset, comprising 34 analogues, was split into a training set for model development and a test set for external validation. nih.gov The findings from this research suggest several structural modifications that could enhance PPO inhibitory activity. nih.gov Key insights indicate that molecules with a more symmetrical shape in three-dimensional space are likely to exhibit better activity. nih.gov Furthermore, a balance between the electrophilic and nucleophilic characteristics of the inhibitors is crucial for improved efficacy. nih.gov The models also highlighted the importance of charged surface area, suggesting that a positive charge distributed over a large surface area could enhance activity. nih.gov Molecular field analysis further supported that an increase in steric volume and a positively charged surface may lead to greater herbicidal effects. nih.gov

Table 1: Summary of 3D-QSAR Findings for 3H-pyrazolo[3,4-d] nih.govmdpi.comconicet.gov.artriazin-4-one Analogues as PPO Inhibitors nih.gov

| Descriptor Type | Favorable Structural Feature for Enhanced Activity |

|---|---|

| Shape | Symmetrical shape in 3D space. |

| Electronic | A balance between electrophilic and nucleophilic characters. |

| Charged Surface Area | Positive charge distributed over a large surface area. |

| Molecular Field (Steric) | Increase in steric volume. |

| Molecular Field (Electrostatic) | Increased positively charged surface area. |

In another investigation, pyrazolo[3,4-d][1-3]triazin-4-ones (classified as compounds 2) and their isomers, pyrazolo[4,3-d][1-3]triazin-4-ones (compounds 3), were evaluated as inhibitors of xanthine (B1682287) oxidase (XO) for potential application in treating hyperuricemia. conicet.gov.ar Both 2D and 3D-QSAR studies were performed to understand the structural requirements for inhibitory activity and to guide the rational design of new, more potent inhibitors. conicet.gov.ar The 2D QSAR model was developed to predict the XO inhibitory activity of new derivatives in silico. conicet.gov.ar This systematic analysis led to the identification of key structural features that influence the compounds' binding and inhibition of the enzyme. conicet.gov.ar

Table 2: Reported Structure-Activity Relationship for Pyrazolotriazinone Derivatives as XO Inhibitors conicet.gov.ar

| Compound Series | Activity Range (IC₅₀) | General SAR Observation |

|---|---|---|

| Pyrazolo[3,4-d][1-3]triazin-4-ones (2) | Less Active | The pyrazolo[4,3-d] isomer series showed superior activity. QSAR models provide a basis for designing new derivatives with potentially greater inhibitory activity than the reference drug, Allopurinol. |

| Pyrazolo[4,3-d][1-3]triazin-4-ones (3) | 0.9–2.9 µM |

Furthermore, SAR studies on a series of ten pyrazolotriazine compounds tested for anti-SARS-CoV-2 activity revealed distinct patterns. nih.gov The results indicated that derivatives featuring an ester group at position 8 generally exhibited better activity compared to those with an amide group at the same position. nih.gov Additionally, the presence of a halo-phenyl group at position 4 was found to be more favorable for activity than an unsubstituted phenyl group. nih.gov

Mechanistic Investigations of Biological Activities of Pyrazolotriazine Derivatives

Anticancer Activity and Associated Molecular Mechanisms

The therapeutic action of pyrazolo-triazine compounds against cancer is predominantly attributed to their role as modulators of essential molecular pathways governing cell growth, proliferation, and survival. By targeting specific enzymes and signaling cascades, these derivatives can effectively induce cell cycle arrest and apoptosis in cancer cells.

A principal strategy through which pyrazolo-triazine derivatives exert their anticancer effects is by inhibiting a range of protein kinases. These enzymes are crucial components of signaling pathways that, when hyperactive, contribute to uncontrolled cell division and tumor growth. The pyrazolo-triazine scaffold has proven to be a versatile template for designing potent and selective inhibitors against several clinically relevant kinases. nih.govmdpi.com

Certain sulfonamide derivatives of the pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine scaffold have been identified as inhibitors of the Abelson (Abl) tyrosine kinase. nih.gov These compounds have demonstrated inhibitory activity against Abl kinase in the low micromolar range. nih.govmdpi.com Specifically, they show selective antiproliferative effects against cancer cell lines that are positive for the Bcr-Abl fusion protein, such as K562 and BV173, which are characteristic of chronic myeloid leukemia. nih.govtandfonline.com Molecular modeling studies suggest that these derivatives likely bind to the Abl kinase domain in a manner similar to the pyrido[2,3-d]pyrimidine (B1209978) inhibitor PD180970, forming hydrogen bonds with the amino acid residue M318 in the kinase hinge region. mdpi.com

Table 1: Inhibition of ABL Kinase by Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine Derivatives

| Compound Type | Target Kinase | IC50 Value | Target Cell Lines | Reference |

|---|

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. nih.gov Researchers have successfully designed and synthesized novel pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives that function as potent CDK2 inhibitors. nih.gov For instance, specific compounds from this series, designated 9f and 10c, exhibited strong inhibition of CDK2 with IC50 values of 1.85 µM and 2.09 µM, respectively. nih.gov Conversely, some sulfonamide derivatives of the isomeric pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine scaffold displayed weaker activity; derivative 12e showed only moderate inhibition of CDK2/cyclin E with an IC50 of 44.3 µM, while other related compounds were inactive. mdpi.com Furthermore, a tricyclic derivative, MM-129 (a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide), has been shown to reduce the expression of CDK2 in colorectal cancer cells as part of its anticancer mechanism. nih.govmdpi.com

Table 2: Inhibition of CDK2 by Pyrazolo-triazine Derivatives

| Compound Scaffold | Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine | 9f | CDK2 | 1.85 µM | nih.gov |

| Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine | 10c | CDK2 | 2.09 µM | nih.gov |

| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine | 12e | CDK2/cyclin E | 44.3 µM | mdpi.com |

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in a multitude of cancers, where it promotes cell survival and proliferation. researchgate.netresearchgate.net The pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine scaffold has been extensively explored for the development of potent, ATP-competitive inhibitors of CK2. researchgate.netmdpi.com Structure-based design, aided by X-ray co-crystal structures of derivatives bound to the kinase, has led to the creation of highly potent inhibitors. researchgate.netnih.gov Some derivatives have achieved picomolar potency in enzymatic assays. researchgate.net Notably, a series of macrocyclic pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine compounds were found to be powerful CK2 inhibitors with inhibition constants (Ki) around 1.0 nM and demonstrated strong inhibition of cancer cell growth with IC50 values as low as approximately 100 nM. nih.gov Crystallographic data revealed that the pyrazolo-triazine core occupies the ATP-binding site and is anchored by two hydrogen bonds within the hinge region of the protein. researchgate.net

Table 3: Inhibition of Casein Kinase 2 (CK2) by Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine Derivatives

| Compound Type | Potency | IC50 (Cancer Cell Growth) | Reference |

|---|---|---|---|

| Macrocyclic Derivatives | Ki ≈ 1.0 nM | As low as ~100 nM | nih.gov |

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. encyclopedia.pub The pyrazolo-triazine framework has been utilized to develop novel BTK inhibitors. A specific pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide, known as MM-129, has been shown to effectively inhibit BTK, which contributes to its ability to limit the viability of colorectal cancer cells. mdpi.commdpi.comnih.gov In a different approach, researchers have designed covalent BTK inhibitors by substituting the 1H-pyrazolo[3,4-d]pyrimidine core of the approved drug Ibrutinib with a 1,3,5-triazine (B166579) scaffold. encyclopedia.pubsemanticscholar.org This strategy yielded a compound with potent BTK inhibitory activity, recording an IC50 value of 21 nM. encyclopedia.pubsemanticscholar.org

Table 4: Inhibition of Bruton's Tyrosine Kinase (BTK) by Triazine-Based Derivatives

| Compound Scaffold | Inhibition Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine | Not specified | BTK | Not specified | mdpi.comnih.gov |

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a frequent event in cancer. nih.gov Pyrazolo-triazine derivatives have emerged as inhibitors of this critical cascade. encyclopedia.pub The compound MM-129, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide, has been observed to inhibit both Akt and the mammalian target of rapamycin (B549165) (mTOR) in colorectal cancer models. nih.govmdpi.com Similarly, another derivative from the same structural class, compound 3b, was found to induce autophagy in breast cancer cells through the inhibition of mTOR. nih.gov Research has also focused on developing pyrazolyl-s-triazine derivatives that can inhibit the entire EGFR/PI3K/AKT/mTOR signaling axis. encyclopedia.pubfrontiersin.org One such derivative demonstrated remarkable inhibitory activity, causing a significant reduction in the levels of downstream pathway components. encyclopedia.pub

Table 5: Inhibition of the AKT-mTOR Pathway by Pyrazolo-triazine Derivatives

| Compound Scaffold | Derivative | Effect | Target Pathway | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine | MM-129 | Inhibition of Akt and mTOR | AKT-mTOR | nih.govmdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine | 3b | mTOR inhibition, autophagy induction | mTOR | nih.gov |

Protein Kinase Inhibition

B-Raf and MEK Kinase Inhibition

The Raf-MEK-ERK signaling pathway is crucial for normal cell growth, and mutations within this cascade, particularly in B-Raf, are implicated in the development of various cancers, including melanoma. researchgate.netnih.gov Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as inhibitors of B-Raf kinase. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors, and their effectiveness in targeting B-Raf and MEK kinases is especially relevant in melanoma treatment. rsc.org The inhibition of Raf kinases is expected to suppress the downstream MEK1/2 signaling. researchgate.net Dual inhibitors targeting both PI3K and B-Raf have also been designed based on a triazine skeleton. researchgate.net

| Compound Class | Target Kinase(s) | Significance |

| Pyrazolo[1,5-a]pyrimidines | B-Raf, MEK | Treatment of melanoma and other Ras-related cancers. nih.govrsc.org |

| 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-Substituted Triazine | PI3K, B-Raf | Overcoming acquired resistance and improving therapeutic effects. researchgate.net |

Induction of Programmed Cell Death

A significant mechanism of action for pyrazolo-triazine derivatives is the induction of apoptosis, or programmed cell death. Studies have demonstrated that these compounds activate key executioner caspases, which are essential for dismantling the cell during apoptosis.

Specifically, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.nettriazine sulfonamide derivatives have been shown to induce apoptosis. researchgate.netnih.gov For instance, compound 3b was found to increase apoptosis by activating caspase-9, caspase-8, and caspase-3/7. researchgate.netnih.govtandfonline.com In colorectal cancer cell lines, the novel derivative MM-129 led to an increased expression of caspase-9. nih.gov Similarly, in pancreatic cancer cells (BxPC-3), compounds MM134 , MM136 , and MM139 induced a statistically significant increase in caspase 3/7 activity at IC₅₀ concentrations. mdpi.com The activation of apoptotic pathways has been confirmed through caspase activity assays, which show that these compounds are more effective than cisplatin (B142131) in inducing apoptosis in certain breast cancer cell lines. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | Activated Caspases |

| 3b | Breast Cancer (MCF-7, MDA-MB-231) | Caspase-9, Caspase-8, Caspase-3/7 researchgate.netnih.govtandfonline.com |

| MM-129 | Colorectal Cancer (DLD-1, HT-29) | Caspase-9, Caspase-3/7 nih.gov |

| MM134, MM136, MM139 | Pancreatic Cancer (BxPC-3) | Caspase-3/7 mdpi.com |

In addition to activating caspases, pyrazolo-triazine derivatives modulate various regulators of apoptosis. The compound 3b has been shown to suppress the expression of NF-κB, a protein complex that promotes cell survival, and promote the activity of tumor suppressor p53 and pro-apoptotic Bax. researchgate.netnih.govtandfonline.com In MCF-7 breast cancer cells, compound 3b significantly decreased the percentage of cells with active NF-κB. nih.gov Furthermore, these derivatives can induce the production of reactive oxygen species (ROS), which can trigger apoptosis. researchgate.netnih.govtandfonline.com Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.nettriazine sulfonamides have confirmed their ability to induce a concentration-dependent increase in ROS formation in various cancer cell lines. mdpi.com

| Compound | Effect on Apoptotic Regulators |

| 3b | Suppresses NF-κB, Promotes p53 and Bax, Increases ROS researchgate.netnih.govtandfonline.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.nettriazine sulfonamides | Induce concentration-dependent increase in ROS mdpi.com |

Autophagy, a cellular process of self-digestion, can also be triggered by pyrazolo-triazine derivatives, contributing to their anticancer effects. Compound 3b has been confirmed to induce autophagy by increasing the formation of autophagosomes, enhancing the expression of Beclin-1, and inhibiting the mTOR signaling pathway. researchgate.nettandfonline.com Beclin-1 is a key protein in the initiation of autophagosome formation. frontiersin.org In a study on breast cancer cells, compound 3b was shown to increase the number of cells with active Beclin-1 in a dose-dependent manner. nih.gov The inhibition of mTOR, a central regulator of cell growth and proliferation, is another mechanism by which these compounds can induce autophagy. tandfonline.com

| Compound | Autophagic Mechanism |

| 3b | Increased autophagosome formation, enhanced Beclin-1 expression, mTOR inhibition researchgate.nettandfonline.com |

Modulation of Apoptotic Regulators (e.g., NF-κB Suppression, p53, Bax, ROS Promotion)

DNA Damage Induction

Pyrazolo-triazine derivatives have demonstrated the ability to induce DNA damage in cancer cells, which can lead to cell cycle arrest and apoptosis. nih.gov Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.nettriazine sulfonamides (MM compounds) revealed that they induce significant levels of DNA damage in pancreatic cancer cells (BxPC-3 and PC-3) in a dose-dependent manner, without affecting normal cells at their IC₅₀ concentrations. nih.gov This genotoxic activity is a key aspect of their anticancer mechanism. nih.gov The accumulation of DNA damage can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to cell death. mdpi.com

| Compound Series | Cancer Cell Lines | Effect |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.nettriazine sulfonamides (MM compounds) | Pancreatic (BxPC-3, PC-3) | Dose-dependent induction of DNA damage nih.gov |

Carbonic Anhydrase Inhibition (e.g., Tumor-Associated Isoforms hCA IX, hCA XII)

Certain pyrazolo-triazine derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are overexpressed in many hypoxic tumors and play a role in tumor progression by regulating pH. nih.govnih.gov The inhibition of hCA IX and hCA XII is a promising strategy for anticancer therapy. nih.govnih.gov Pyrazolo[4,3-e] nih.govresearchgate.nettriazine sulfonamide derivatives have been synthesized and shown to inhibit these isoforms. nih.govnih.gov For example, derivatives 9d and 9h were identified as the most active inhibitors of hCA IX. nih.gov While many potent hCA IX/XII inhibitors have been developed, a direct correlation between in vitro enzyme inhibition and cellular antiproliferative activity is not always observed. nih.govtandfonline.com However, some coumarin-based derivatives have shown selective inhibition of hCA IX and XII at nanomolar concentrations. mdpi.com Isocoumarins have also been investigated as a new class of selective hCA IX and XII inhibitors. tandfonline.com

| Compound Class/Derivative | Target Isoforms | Significance |

| Pyrazolo[4,3-e] nih.govresearchgate.nettriazine sulfonamides | hCA IX, hCA XII | Potential anticancer therapy for hypoxic tumors. nih.govnih.gov |

| Derivatives 9d , 9h | hCA IX | Most active inhibitors of hCA IX in their series. nih.gov |

| Coumarin derivatives | hCA IX, hCA XII | Selective inhibition at nanomolar concentrations. mdpi.com |

| Isocoumarins | hCA IX, hCA XII | New class of selective inhibitors. tandfonline.com |

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme implicated in tumor growth and metastasis, making it a significant target for anticancer drug development. nih.govsciforum.net The inhibition of TP can suppress tumor proliferation by hindering angiogenesis. sciforum.netsciforum.net Pyrazolo-triazine derivatives, particularly those with a pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazin-2-thioxo-4-one scaffold, have demonstrated notable inhibitory activity against this enzyme. nih.govnus.edu.sg

In one study, a series of pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazin-2-thioxo-4-ones were synthesized and evaluated. nih.gov The most potent compound from this series, designated 17p, which features a para-substituted pentafluorosulfur group, exhibited an IC50 value of 0.04 μM. nih.gov This potency is approximately 800 times greater than that of the reference inhibitor 7-deazaxanthine (7DX), which has an IC50 of 32 μM. nih.gov Kinetic analysis revealed that compound 17p acts as a non-competitive inhibitor, suggesting it binds to a site on the TP enzyme distinct from the substrate-binding site. nih.gov

Another approach utilized fragment-based drug design to create 5-chlorouracil-linked-pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazines as TP inhibitors. nih.gov The design links the pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazin-2-thioxo-4-one core with a 5-chlorouracil (B11105) fragment via a methylthio spacer. nih.gov This design allows for simultaneous interaction with both the active site and an allosteric site of the enzyme. nih.gov The most effective compound from this series, 9q, inhibited thymidine phosphorylase with an IC50 value of 0.36 ± 0.1 μM. nih.gov Kinetic studies of compound 9q indicated a mixed-type inhibition, supporting the hypothesis that it binds to two different sites on the enzyme. nih.gov

| Compound | Scaffold | IC50 (μM) | Inhibition Type | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| 17p | Pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazin-2-thioxo-4-one | 0.04 | Non-competitive | 7-deazaxanthine | 32 |

| 9q | 5-Chlorouracil-linked-pyrazolo[1,5-a] nih.govsciforum.netnih.govtriazine | 0.36 | Mixed-type | - | - |

Targeting PD1-PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. mdpi.com The development of small molecules that inhibit this protein-protein interaction is a major goal in cancer immunotherapy. Certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnus.edu.sgtriazine sulfonamides have been identified as potential inhibitors of the PD-1/PD-L1 pathway. mdpi.comresearchgate.net

In silico studies have predicted that compounds from this class, specifically the MM series (e.g., MM131, MM134, MM136, MM137, MM139), may exert anticancer activity by inhibiting the PD-1/PD-L1 interaction, among other targets like the AKT-mTOR pathway and Bruton's tyrosine kinase (BTK). mdpi.comresearchgate.netnih.govnih.gov For instance, a derivative known as MM129 has been shown to potentially lower the protein levels of PD-L1. mdpi.com Molecular dynamics simulations suggest that these compounds can bind strongly and durably to these molecular targets. mdpi.com While these computational findings are promising, they point to the potential of this scaffold in developing PD-1/PD-L1 inhibitors, which requires further experimental validation.

Inhibition of sICAM-1 and Cathepsin B

Recent research has shown that certain pyrazolo-triazine derivatives can modulate molecules involved in cancer progression and metastasis, such as soluble intercellular adhesion molecule-1 (sICAM-1) and cathepsin B. nih.gov

A novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, was evaluated for its effects on colon cancer cells. nih.govmdpi.com The study demonstrated that this compound was capable of decreasing the concentrations of both sICAM-1 and cathepsin B in DLD-1 and HT-29 colon cancer cell lines. nih.gov This suggests a multi-targeted potential for this class of compounds in colorectal cancer treatment. nih.gov Similarly, other studies have identified that pyrazolo[1,5-b] nih.govnus.edu.sgtriazine derivatives can inhibit cathepsin B, a key protein involved in cancer progression. The fusion of a uracil (B121893) ring to a 2-thioxo nih.govsciforum.netnih.govtriazine ring has also been investigated for its ability to inhibit cathepsin B. scirp.org

Enzyme Inhibition in Other Biological Contexts

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. tandfonline.com Its inhibitors are of interest for treating skin hyperpigmentation disorders. tandfonline.com A series of chiral pyrazolo[4,3-e] nih.govnus.edu.sgtriazine sulfonamides have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.govmdpi.comtandfonline.com

These derivatives exhibited significant inhibitory activity, with IC50 values in the micromolar range. mdpi.com The most potent compounds identified were 8j and 8b, with IC50 values of 27.90 μM and 30.76 μM, respectively, which are comparable to the standard inhibitor kojic acid (IC50 = 16.69 μM). mdpi.comtandfonline.com Kinetic analysis revealed different modes of inhibition; compound 8b was found to be a noncompetitive inhibitor, while compound 8j acted as a mixed-type inhibitor of tyrosinase. tandfonline.com

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 8b | 30.76 | Non-competitive |

| 8j | 27.90 | Mixed-type |

| Kojic Acid (Standard) | 16.69 | - |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic target for conditions such as peptic ulcers and kidney stones, which are associated with infections by urease-producing bacteria like Helicobacter pylori. nih.gov High urease activity is also a significant issue in agriculture. tandfonline.com

The same series of chiral pyrazolo[4,3-e] nih.govnus.edu.sgtriazine sulfonamides that inhibit tyrosinase also demonstrated potent urease inhibitory activity. nih.govtandfonline.comtandfonline.com All tested compounds in the series showed significantly higher activity than the standard urease inhibitor, thiourea (B124793) (IC50 = 20.9 μM). tandfonline.comnih.gov Compounds 8a, 8f, and 8i were particularly potent, exhibiting excellent enzyme inhibitory activity with IC50 values of 0.037 μM, 0.044 μM, and 0.042 μM, respectively. nih.govtandfonline.com Kinetic studies identified compound 8a as a mixed-type inhibitor of urease. tandfonline.com These findings suggest that the pyrazolotriazine sulfonamide scaffold is a promising basis for developing powerful urease inhibitors. tandfonline.com

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| 8a | 0.037 | Mixed-type |

| 8f | 0.044 | - |

| 8i | 0.042 | - |

| Thiourea (Standard) | 20.9 | - |

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). ijpda.org Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. ijpda.org Various pyrazole (B372694) and pyrazolo-triazine derivatives have been investigated as COX inhibitors. mdpi.comencyclopedia.pub

Pyrazolylbenzotriazinones, which share a structural analogy with the selective COX-2 inhibitor celecoxib, have been synthesized and evaluated for their COX inhibitory activity. nih.gov One derivative, ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-pyridin-2-yl-1H-pyrazole-4-carboxylate, demonstrated a good pharmacological profile with favorable COX-1/COX-2 selectivity. nih.gov

In another study, pyrazolo[5,1-c] nih.govnus.edu.sgtriazine derivatives showed high inhibitory activity with selectivity for COX-2. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors, with some compounds showing activity in the nanomolar range. researchgate.net For example, compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) was one of the most potent and selective inhibitors in its series. researchgate.net These studies highlight the potential of the pyrazolo-triazine core in designing new anti-inflammatory agents with improved selectivity.

Antimicrobial Activity

Pyrazolo-triazine derivatives have been the subject of numerous studies to investigate their potential as antimicrobial agents. Researchers have explored their efficacy against a wide range of pathogenic bacteria, fungi, and viruses, with several derivatives showing promising results.

Antibacterial Activity

The antibacterial potential of pyrazolo-triazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The fusion of pyrazole and triazine rings, sometimes in combination with other heterocyclic moieties like pyrimidine, creates a scaffold with significant biological activity. researchgate.netbenthamdirect.com The presence of different functional groups on the pyrazolo-triazine core is responsible for the varying degrees of antibacterial action observed. researchgate.net

Studies have shown that some pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, derivatives of pyrazolo[3,4-b]pyridine have demonstrated moderate activity against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

One study focused on pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine-3-carboxamide derivatives, revealing significant activity. tandfonline.com For instance, compound 5c , which features a p-Fluro benzene (B151609) moiety, showed higher activity against Bacillus subtilis and Streptococcus pneumoniae than the standard antibiotic Ampicillin. tandfonline.com Another compound, 5a , was notably active against Geotrichum candidum. tandfonline.com The synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine derivatives has also yielded compounds with reported antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazolo-triazine Derivatives

| Compound | Bacterial Strain | Activity (IC50 / Zone of Inhibition) | Reference Drug | Activity (Reference) | Source |

|---|---|---|---|---|---|

| Compound 5c (a pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine-3-carboxamide derivative) | Bacillus subtilis (G+) | IC50 = 23.2 ± 0.23 mm | Ampicillin | IC50 = 32.4 ± 0.3 mm | tandfonline.com |

| Compound 5c (a pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine-3-carboxamide derivative) | Streptococcus pneumoniae (G+) | IC50 = 16.3 ± 0.15 mm | Ampicillin | IC50 = 23.8 ± 0.2 mm | tandfonline.com |

| Pyrazolo[3,4-b]pyridines (various derivatives) | Bacillus subtilis | Moderate (IZ 12-14 mm) | Tetracycline | Not specified | japsonline.com |

Antifungal Activity

The investigation into pyrazolo-triazine derivatives extends to their effectiveness against fungal pathogens. Several synthesized compounds have been screened for antifungal properties, with some demonstrating notable potency. researchgate.netbenthamdirect.com For example, a series of new pyrazolo[1,5-a]pyrimidines and a pyrazolo[5,1-c]- nih.govnih.govacs.orgtriazine derivative were screened, with one compound in particular exhibiting the highest potency against all tested organisms. researchgate.net

In a study of pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine-3-carboxamides, compound 5a showed high activity against the fungus Geotrichum candidum, with a lower IC50 value than the standard drug Amphotericin B. tandfonline.com This highlights the potential of this class of compounds in developing new antifungal agents.

Table 2: Antifungal Activity of a Selected Pyrazolo-triazine Derivative

| Compound | Fungal Strain | Activity (IC50) | Reference Drug | Activity (Reference) | Source |

|---|---|---|---|---|---|

| Compound 5a (a pyrazolo[5,1-c] nih.govnih.govacs.orgtriazine-3-carboxamide derivative) | Geotrichum candidum | 19.8 ± 0.19 mm | Amphotericin B | 25.4 ± 0.1 mm | tandfonline.com |

Antiviral Activity

Pyrazolo-triazine derivatives have been evaluated for their activity against a range of DNA and RNA viruses. benthamdirect.comontosight.airesearchgate.netjcsp.org.pkresearchgate.net One study repurposed ten previously synthesized pyrazolotriazine compounds to test their efficacy against SARS-CoV-2. nih.gov The results were promising, with several compounds showing a strong inhibitory effect on viral propagation and infectivity. nih.gov

Specifically, compounds 1 , 2 , and 5 from this study demonstrated significant anti-SARS-CoV-2 activity, with IC50 values of 2.4 µM, 11.2 µM, and 2.8 µM, respectively. nih.gov These values were notably more potent than those of the repurposed drugs tested as standards, such as Chloroquine and Favipiravir. nih.gov The study suggested that ester derivatives at position 8 and halo-phenyl groups at position 4 generally led to higher activity. nih.gov

However, not all studies have yielded positive results. An evaluation of a different set of pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine derivatives against a panel of viruses including herpes simplex virus, vaccinia virus, and influenza virus found no detectable antiviral effects for any of the tested compounds. jcsp.org.pk

Table 3: Antiviral Activity of Selected Pyrazolo-triazine Derivatives against SARS-CoV-2

| Compound | Virus | Activity (IC50 in µM) | Source |

|---|---|---|---|

| Compound 1 | SARS-CoV-2 | 2.4 | nih.gov |

| Compound 2 | SARS-CoV-2 | 11.2 | nih.gov |

| Compound 5 | SARS-CoV-2 | 2.8 | nih.gov |

| Compound 3 | SARS-CoV-2 | 17.8 | nih.gov |

| Compound 7 | SARS-CoV-2 | 26.1 | nih.gov |

Other Pharmacological Activities

The versatile pyrazolo-triazine scaffold has been explored for a wide spectrum of pharmacological applications beyond antimicrobial effects. nih.gov These include activities targeting the central nervous system, metabolic disorders, inflammatory conditions, and various cellular receptors.

Antiasthma, Anti-inflammatory, and Antithrombogenic Activity: The pyrazolo[1,5-a] nih.govmalariaworld.orgunits.ittriazine system has been identified as a promising structure for developing drugs with potential anti-inflammatory, antithrombogenic, and antiasthma properties. scielo.br Certain derivatives have been patented as non-steroidal anti-inflammatory agents useful in treating arthritis. google.com Research has also highlighted the anti-inflammatory potential of pyrazolo(1,5-a)(1,3,5)triazines and pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine sulfonamides. ontosight.aimdpi.com

Antidiabetic Activity: Several pyrazolo-triazine derivatives have been investigated as potential treatments for type 2 diabetes. scilit.comtandfonline.com One approach involves the inhibition of dipeptidyl peptidase-4 (DPP4) and the prevention of advanced glycation end (AGE) product formation. scilit.com In a comparative study, pyrazolotriazines were more potent as antiglycating agents and DPP4 inhibitors than a similar class of triazolotriazines. scilit.com A specific 1,3,5-triazine-morpholino-pyrazole derivative, compound 8c , was identified as a potent and selective DPP-4 inhibitor that significantly reduced blood glucose and improved lipid profiles in diabetic rats. tandfonline.com

Antiamoebic and Antimalarial Activity: Pyrazole derivatives are known to exhibit antiamoebic activity. benthamdirect.com There is also significant research into pyrazolo-triazine derivatives as antimalarial agents, particularly against resistant strains of P. falciparum. malariaworld.orgmalariaworld.org Hybrid pyridine-substituted pyrazole 1,3,5-triazine derivatives have shown considerable activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. malariaworld.org Compounds 7s258 and 7s5 were identified as having substantial potential, with IC50 values in the micromolar range. malariaworld.org Other pyrazole-substituted 1,3,5-triazine derivatives, such as 7j and 7i , also showed promising efficacy against P. falciparum. malariaworld.org

Anticonvulsant Activity: Pyrazolo-triazines are considered a source of potential drugs for central nervous system disorders, including convulsions. scielo.brkarger.com A study of pyrazolo[1,5-a] nih.govmalariaworld.orgunits.ittriazines identified compound MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] nih.govmalariaworld.orgunits.ittriazine) as having significant effects in the maximal electroshock seizures (MES) test and the 6 Hz psychomotor seizure model in mice. scielo.org.coscielo.org.co This suggests its potential utility against tonic-clonic and refractory seizures. scielo.org.coscielo.org.coresearchgate.net